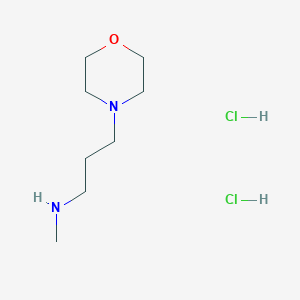
N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride
Vue d'ensemble
Description
“N-Methyl-3-(4-morpholinyl)propanamide” is a chemical compound with the molecular formula C8H16N2O2 .
Molecular Structure Analysis
The molecular structure of “N-Methyl-3-(4-morpholinyl)propanamide” consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The average mass of “N-Methyl-3-(4-morpholinyl)propanamide” is approximately 172.225 Da .Applications De Recherche Scientifique
Gene Function Inhibition
Morpholine derivatives, notably morpholino oligos, have been introduced as means to inhibit gene function in embryos across a range of model organisms, including sea urchin, ascidian, zebrafish, frog, chick, and mouse. This approach has demonstrated that with careful controls, morpholinos offer a relatively simple and rapid method to study gene function, providing valuable insights into developmental biology and gene expression regulation (Heasman, 2002).
Pharmacological Interests
Piperazine and morpholine nuclei have shown a broad spectrum of pharmacological applications. Recent medicinal chemistry investigations for piperazine and morpholine analogues have spotlighted their diverse pharmacophoric activities. This includes efforts to develop new methods for synthesizing derivatives, showcasing the chemical versatility and potential therapeutic applications of these compounds in drug development (Mohammed et al., 2015).
Neuropharmacology and Neurotoxicity
Research on the neuropharmacological and neurotoxicological profiles of MDMA and related compounds, which share structural similarities with morpholine derivatives, has contributed to understanding the complex interactions between these substances and brain function. Studies in this area have focused on the mechanisms of neurotransmitter release, the acute and chronic effects of exposure, and potential therapeutic applications for conditions such as PTSD, anxiety, and substance use disorders (Gudelsky & Yamamoto, 2008); (Sessa, Higbed, & Nutt, 2019).
Toxicology and Environmental Impact
Studies have also explored the toxicological profiles and environmental impact of chemicals structurally related to N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride. These investigations have provided insights into the mechanisms of toxicity, potential health hazards, and the effectiveness of various compounds used in agricultural and industrial applications (Werner, Garratt, & Pigott, 2012).
Propriétés
IUPAC Name |
N-methyl-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-9-3-2-4-10-5-7-11-8-6-10;;/h9H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVHGROPLLDOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCOCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



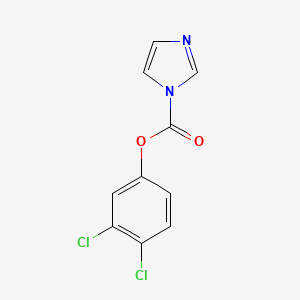
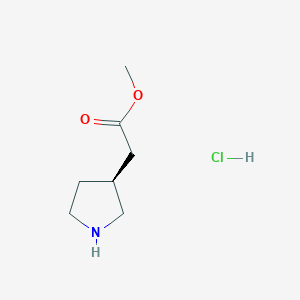
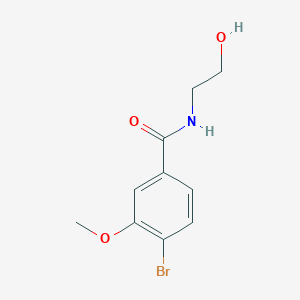
![(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1469416.png)
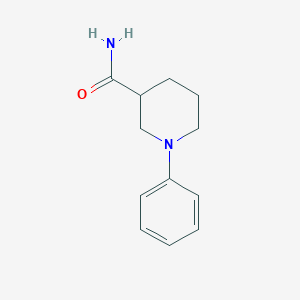
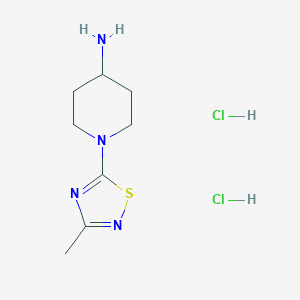

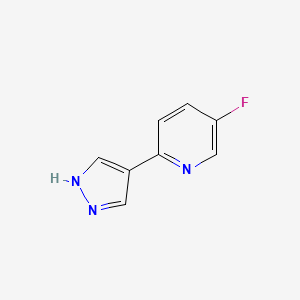
![4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester](/img/structure/B1469424.png)

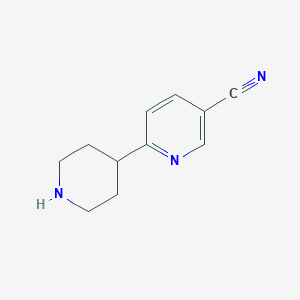
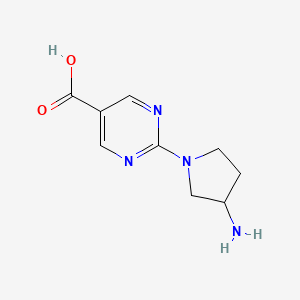
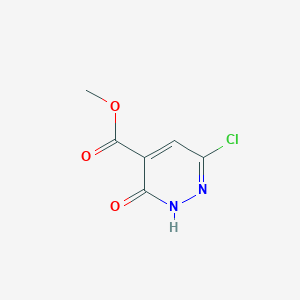
![1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1469431.png)